molecular formula C14H15BrN2O2 B15206708 tert-Butyl (1-bromoisoquinolin-3-yl)carbamate

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate

Cat. No.: B15206708
M. Wt: 323.18 g/mol
InChI Key: YDKYFRBKDJSZAQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol It is a derivative of isoquinoline, featuring a bromine atom at the 1-position and a tert-butyl carbamate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate typically involves the bromination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

After bromination, the resulting 1-bromoisoquinoline is reacted with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-chloroisoquinolin-3-yl)carbamate
  • tert-Butyl (1-fluoroisoquinolin-3-yl)carbamate
  • tert-Butyl (1-iodoisoquinolin-3-yl)carbamate

Uniqueness

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(1-bromoisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)12(15)16-11/h4-8H,1-3H3,(H,16,17,18)

InChI Key

YDKYFRBKDJSZAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=N1)Br

Origin of Product

United States

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